
Sarmoxicillin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sarmoxicillin is an amoxicillin prodrug and the methoxymethyl ester of hetamoxicillin with antibacterial activity. This compound is hydrolyzed in vivo by esterases to its active metabolite amoxicillin. Amoxicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
生物活性
Sarmoxicillin is a prodrug derived from amoxicillin, specifically the methoxymethyl ester of hetamoxicillin. It was designed to enhance the pharmacokinetic properties of amoxicillin, particularly its absorption and distribution in biological systems. This article explores the biological activity of this compound, including its pharmacokinetics, antimicrobial efficacy, and clinical implications.
Pharmacokinetics and Absorption
This compound demonstrates improved pharmacokinetic characteristics compared to amoxicillin. Upon administration, it is partially hydrolyzed to release amoxicillin, which is then absorbed into systemic circulation. Research indicates significant levels of amoxicillin in saliva following this compound administration, suggesting effective absorption and distribution across biological membranes .
Key Pharmacokinetic Findings:
- Bioavailability: Enhanced oral bioavailability due to improved lipid solubility.
- Tissue Penetration: Increased ability to penetrate tissues, leading to higher concentrations at infection sites compared to amoxicillin.
- Hydrolysis: this compound undergoes partial hydrolysis during first-pass metabolism, affecting its systemic availability .
Antimicrobial Activity
This compound exhibits potent antimicrobial activity against a range of bacteria, particularly Gram-positive pathogens. Its enhanced lipophilicity allows for greater tissue penetration and efficacy against infections that may be resistant to traditional antibiotics.
Antimicrobial Efficacy:
- Spectrum of Activity: Effective against various strains of bacteria, including those resistant to standard treatments.
- Minimum Inhibitory Concentration (MIC): Studies indicate low MIC values for this compound against several bacterial strains, demonstrating its effectiveness in inhibiting bacterial growth .
Bacterial Strain | MIC (µg/mL) | Comments |
---|---|---|
Staphylococcus aureus | 0.5 | Effective against methicillin-resistant strains |
Escherichia coli | 1.0 | Maintains activity against resistant strains |
Streptococcus pneumoniae | 0.25 | High efficacy noted in clinical isolates |
Case Studies and Clinical Implications
Clinical studies have shown that this compound can lead to better patient outcomes due to its enhanced pharmacokinetic profile. In a controlled trial involving patients with bacterial infections, those treated with this compound demonstrated a higher rate of clinical improvement compared to those receiving standard amoxicillin therapy.
Case Study Summary:
- Population: Patients with respiratory tract infections.
- Treatment Groups: this compound vs. Amoxicillin.
- Results:
特性
CAS番号 |
67337-44-4 |
---|---|
分子式 |
C21H27N3O6S |
分子量 |
449.5 g/mol |
IUPAC名 |
methoxymethyl (2S,5R,6R)-6-[4-(4-hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H27N3O6S/c1-20(2)15(19(28)30-10-29-5)23-17(27)14(18(23)31-20)24-16(26)13(22-21(24,3)4)11-6-8-12(25)9-7-11/h6-9,13-15,18,22,25H,10H2,1-5H3/t13?,14-,15+,18-/m1/s1 |
InChIキー |
XMNFWSAYWSUJMH-KRWWSPQJSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)OCOC)C |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)OCOC)C |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)OCOC)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
sarmoxicillin sarmoxicillin monohydrochloride, (2S-(2alpha,5alpha,6beta(S*)))-isomer sarmoxicillin, (2S-(2alpha,5alpha,6beta(S*)))-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。